molecular formula C18H15ClN4O3S B2688733 4-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897479-50-4

4-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2688733
CAS No.: 897479-50-4
M. Wt: 402.85
InChI Key: CLCAVKSJGRDDLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a novel synthetic chemical entity designed for research applications, particularly in medicinal chemistry and drug discovery. This hybrid molecule incorporates two privileged pharmacophores in a single scaffold: a benzothiazole ring and a piperazine moiety, linked via a nitrobenzoyl group. The benzothiazole nucleus is a magic molecule in medicinal chemistry, recognized for its diverse pharmacological profile. Benzothiazole derivatives have demonstrated significant anticancer properties, with certain analogs exhibiting potent and selective inhibitory effects on cancer cell lines . Furthermore, this structural class has shown promising anti-tubercular activity, making it a key scaffold in the search for new therapeutic agents against Mycobacterium tuberculosis . The intrinsic biological activity of the benzothiazole core makes it a valuable template for developing new anti-infective and anticancer agents. The piperazine ring is an excellent heterocycle with a broad span of pharmaceutical applications. Piperazine-based compounds are known for their versatility and are found in molecules with a wide range of therapeutic activities, including antiviral, antibacterial, antifungal, and anticancer effects . Its incorporation into molecular structures often improves solubility and pharmacokinetic properties, facilitating favorable interactions with biological targets. The specific research value of this compound lies in its potential as a lead compound for investigating new pathways in oncology and infectious disease. Researchers can utilize this compound to explore structure-activity relationships (SAR), mechanism of action studies, and in vitro screening against a panel of cancer cell lines or microbial pathogens. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3S/c19-14-5-2-6-15-16(14)20-18(27-15)22-9-7-21(8-10-22)17(24)12-3-1-4-13(11-12)23(25)26/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCAVKSJGRDDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps. One common method includes the acylation of piperazine with 3-nitrobenzoyl chloride, followed by the cyclization with 2-aminothiophenol to form the benzothiazole ring. The reaction conditions often require the use of organic solvents such as dichloromethane or chloroform, and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with bacterial cell membranes. The compound is believed to disrupt the integrity of the cell membrane, leading to cell lysis and death. The nitro group plays a crucial role in this process by generating reactive oxygen species (ROS) that cause oxidative damage to the bacterial cells .

Comparison with Similar Compounds

Structural Modifications and Key Features

The target compound belongs to a family of benzothiazole-piperazine derivatives where variations in the piperazine substituent significantly influence pharmacological and physicochemical properties. Below is a comparative analysis with four key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Piperazine Substituent Key Features
4-Chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (Target) C₁₈H₁₅ClN₄O₃S 402.85 3-Nitrobenzoyl Strong electron-withdrawing nitro group; potential nitroreductase activation
4-Chloro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole C₁₆H₁₄ClN₃O₂S 347.82 Furan-2-carbonyl Moderate electron-withdrawing; improved solubility due to oxygen heteroatom
4-Chloro-2-piperazin-1-yl-benzothiazole C₁₁H₁₁ClN₄S 266.75 Unsubstituted piperazine High solubility; reduced binding affinity due to lack of acyl group
6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole C₁₁H₁₁ClN₄S 266.75 Unsubstituted piperazine Structural isomer of above; similar properties but altered regiochemistry
N-(1,3-Benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide C₁₉H₁₈N₅O₂S 407.45 Pyridine-2-carbonyl Basic nitrogen in pyridine enhances hydrogen bonding; moderate lipophilicity

Comparative Advantages and Limitations

Compound Advantages Limitations
Target Compound High bioactivity via nitro group; potential for selective cytotoxicity Poor solubility; metabolic instability of nitro group
Furan-2-carbonyl analog Improved solubility; synthetic accessibility Reduced potency compared to nitro derivative
Unsubstituted piperazine Cost-effective synthesis; high solubility Low binding affinity; limited therapeutic relevance
Pyridine-2-carbonyl Enhanced hydrogen bonding; balanced logP Moderate activity in antiviral screens

Biological Activity

4-Chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic compound characterized by a unique structural framework that combines a benzothiazole ring with a piperazine moiety and a nitrobenzoyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications.

Chemical Structure and Properties

The compound's IUPAC name is [4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-nitrophenyl)methanone. Its molecular formula is C18H15ClN4O3SC_{18}H_{15}ClN_{4}O_{3}S, with a molecular weight of approximately 388.85 g/mol. The structure features:

  • Benzothiazole ring : Known for its biological activity.
  • Piperazine ring : Often associated with pharmacological properties.
  • Nitrobenzoyl group : Imparts additional reactivity and potential biological activity.

Synthesis

The synthesis of this compound typically involves the acylation of piperazine with 3-nitrobenzoyl chloride followed by cyclization with 2-aminothiophenol. Reaction conditions often include organic solvents like dichloromethane and catalysts such as triethylamine.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL depending on the strain tested .

Anticancer Potential

The compound's anticancer activity has also been explored. In cell line studies, it has been found to induce apoptosis in cancer cells such as A431 (epidermoid carcinoma) and A549 (lung cancer). The mechanism appears to involve the inhibition of cell proliferation and migration, alongside the modulation of key apoptotic markers like caspases .

Cell Line IC50 (µM) Mechanism
A43110Induces apoptosis
A54915Inhibits proliferation

The biological activity is believed to stem from the compound's ability to interact with specific cellular targets. For instance, the benzothiazole moiety is known to interfere with DNA synthesis and repair mechanisms, while the piperazine ring can enhance membrane permeability, facilitating drug uptake into bacterial or cancer cells .

Case Studies

Several studies have documented the effects of this compound on various biological systems:

  • Antibacterial Study : A study published in Journal of Medicinal Chemistry reported that derivatives of benzothiazole exhibited potent antibacterial activity. The specific derivative containing the nitrobenzoyl group showed enhanced efficacy compared to other analogs .
  • Anticancer Research : In an investigation into novel anticancer agents, this compound was identified as a promising candidate due to its ability to inhibit tumor growth in vitro and in vivo models .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 4-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole, and how do reaction parameters affect yield?

  • Methodological Answer : The compound’s synthesis typically involves coupling a benzothiazole core with a nitrobenzoyl-piperazine moiety. Key steps include:

  • Nitrobenzoylation : Reacting piperazine with 3-nitrobenzoyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine) to form the 3-nitrobenzoyl-piperazine intermediate. Stoichiometric ratios (e.g., 1:1.2 for piperazine:acyl chloride) and temperature control (~0–5°C) minimize side reactions .
  • Benzothiazole Functionalization : Introducing the chlorobenzothiazole group via nucleophilic aromatic substitution. Microwave-assisted heating (120°C, 30 min) or reflux in DMF improves reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) isolates the product. Yields range from 60–85%, depending on solvent polarity and catalyst use (e.g., Pd/C for nitro-group stability) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the benzothiazole core (δ 7.2–8.5 ppm for aromatic protons) and piperazine ring (δ 3.1–3.8 ppm for CH2_2 groups). The 3-nitrobenzoyl group is identified via carbonyl resonance at ~168 ppm in 13^13C NMR .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 430.05) and fragmentation patterns (e.g., loss of NO2_2 group at m/z 383) .
  • IR Spectroscopy : Peaks at ~1520 cm1^{-1} (NO2_2 symmetric stretch) and ~1670 cm1^{-1} (C=O stretch) confirm functional groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitrobenzoyl-piperazine moiety in further functionalization?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecule’s geometry and identify electrophilic/nucleophilic sites. For example:

  • The nitro group’s electron-withdrawing effect increases the piperazine ring’s susceptibility to electrophilic attack at the N-4 position.
  • Molecular electrostatic potential (MEP) maps highlight regions for covalent bonding (e.g., with thiols or amines) .
  • Validation : Compare predicted reaction pathways (activation energies, transition states) with experimental outcomes (HPLC monitoring) .

Q. What strategies address low yields during the introduction of the 3-nitrobenzoyl group to the piperazine ring?

  • Methodological Answer :

  • Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency by activating the acyl chloride .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates and reduce side-product formation .
  • Stoichiometric Adjustments : A 10% excess of 3-nitrobenzoyl chloride ensures complete piperazine acylation. Monitor reaction progress via TLC (Rf_f = 0.5 in ethyl acetate/hexane 3:7) .

Q. How does the compound’s structure influence its biological activity, particularly in targeting enzymes like kinases or GPCRs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : The benzothiazole core mimics ATP-binding motifs in kinases, while the nitrobenzoyl-piperazine moiety may interact with hydrophobic pockets in GPCRs .
  • In Silico Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase). Key interactions include hydrogen bonds between the nitro group and Lys721, and π-π stacking of the benzothiazole with Phe699 .
  • Experimental Validation : Compare IC50_{50} values from kinase inhibition assays (e.g., ADP-Glo™) with docking scores to refine SAR models .

Data Contradictions and Resolution

Q. Conflicting reports on the compound’s solubility in polar solvents: How to reconcile discrepancies?

  • Methodological Answer :

  • Solubility Testing : Conduct parallel experiments in DMSO, methanol, and water (buffered at pH 7.4). Use UV-Vis spectroscopy (λmax_{max} = 320 nm) to quantify solubility.
  • Contradiction Source : Variability may arise from impurities (e.g., unreacted nitrobenzoyl chloride) or polymorphic forms. PXRD analysis identifies crystalline vs. amorphous states .
  • Resolution : Purify via preparative HPLC (C18 column, acetonitrile/water gradient) to obtain >99% purity before solubility assessment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.